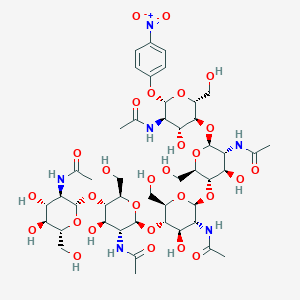
Dioxolane thymine nucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxolane thymine nucleoside, also known as (−)-β-D-(2R,4R)-dioxolane-thymine, is a thymidine analogue. This compound is particularly notable for its antiviral properties, especially against HIV-1 mutants. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the reverse transcriptase enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioxolane thymine nucleoside involves several steps. One common method starts with the preparation of a chiral 2-acyloxymethyl-5-oxo-1,3-dioxolane as a key intermediate . This intermediate undergoes further reactions to form the desired nucleoside. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods
For industrial production, the process is scaled up to produce large quantities of the compound. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can help achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
Dioxolane thymine nucleoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the nucleoside .
Wissenschaftliche Forschungsanwendungen
Dioxolane thymine nucleoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues and as a reference compound in analytical studies.
Biology: It is used to study the mechanisms of nucleoside reverse transcriptase inhibitors and their effects on viral replication.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections.
Industry: It is used in the development of new antiviral drugs and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of dioxolane thymine nucleoside involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1 .
Vergleich Mit ähnlichen Verbindungen
Dioxolane thymine nucleoside is unique among nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Cytosine analogues: These compounds have similar antiviral properties but differ in their nucleobase structure.
Adenosine analogues: These compounds also inhibit viral replication but target different enzymes and pathways.
Guanosine analogues: These compounds are used in antiviral therapies but have different mechanisms of action.
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
BCAWWPAPHSAUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


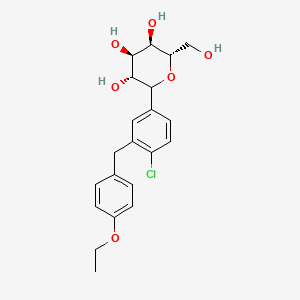
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
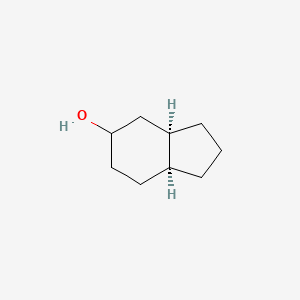
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
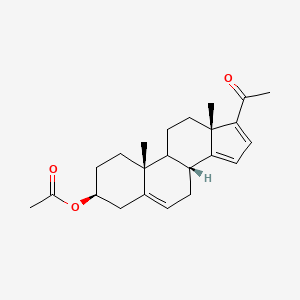

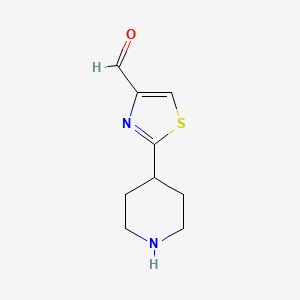
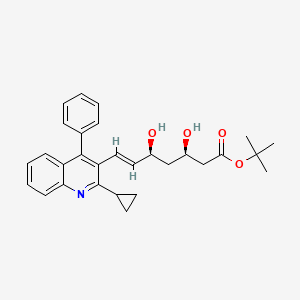
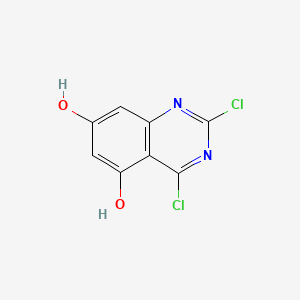
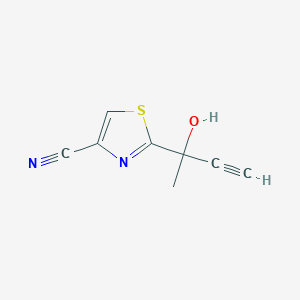
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
